(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a benzothiazole core with methoxy and methyl substitutions, along with a morpholinosulfonyl group, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. The methoxy and methyl groups are introduced via electrophilic substitution reactions.
The morpholinosulfonyl group is then attached through a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative. The final step involves the formation of the imine linkage, which is achieved by reacting the benzothiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imine linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new organic materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown its ability to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its unique structure allows it to modulate specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-6-methoxybenzothiazole: Shares the benzothiazole core but lacks the morpholinosulfonyl group.
6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide: Similar structure but different functional groups.
Uniqueness
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both the methoxy and methyl groups on the benzothiazole core and the morpholinosulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-22-17-8-5-15(27-2)13-18(17)29-20(22)21-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZYZMYGCLGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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